
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H19F3N2O and its molecular weight is 384.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H16F3N3O and has a molecular weight of 395.35 g/mol. Its structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their metabolic stability and lipophilicity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, a related pyrazole derivative exhibited significant antiproliferative effects against several cancer cell lines, including HeLa and HepG2, with IC50 values indicating effective growth inhibition .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 38.44 | Inhibition of cell proliferation |
Compound B | HepG2 | 54.25 | Induction of apoptosis |
This compound | TBD | TBD |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Similar compounds have been shown to inhibit TNF-alpha release in LPS-stimulated cells, indicating potential use in treating inflammatory diseases .
The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways involved in inflammation and cancer progression. For example, inhibition of the p38 MAPK pathway has been reported for similar compounds, leading to reduced cytokine production .
Study 1: Evaluation of Anticancer Activity
A study focused on the synthesis and evaluation of various phenyl-pyrazole derivatives found that certain modifications significantly increased their anticancer activity. The study reported that the introduction of trifluoromethyl groups enhanced the cytotoxicity against cancer cell lines .
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that compounds with similar structures significantly reduced tumor growth and improved survival rates in treated subjects compared to controls .
Wissenschaftliche Forschungsanwendungen
1. Anticancer Research
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide has shown promise as an inhibitor of various cancer cell lines. It operates by modulating key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit mitogen-activated protein kinases (MAPKs), which play a critical role in cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against several pathogens, making it a candidate for further development in treating infections.
- In Vitro Studies : Studies have demonstrated that the compound exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl group | Enhances lipophilicity and receptor binding affinity |
Pyridine moiety | Contributes to biological activity through hydrogen bonding |
Phenethyl substituent | Modulates pharmacokinetic properties |
Case Studies
1. Cancer Inhibition
A study evaluated the compound's effectiveness against various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of existing treatments .
2. Antimicrobial Efficacy
In a separate investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that was comparable to current antibiotics, highlighting its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O/c23-22(24,25)19-11-9-18(10-12-19)21(28)27(16-20-8-4-5-14-26-20)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAJNCXBLGPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.